N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide

BCR-ABL kinase inhibition Structure-activity relationship Trifluoromethyl positional isomerism

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 2176201-34-4, molecular formula C16H14F3N3O, molecular weight 321.30 g/mol) is a synthetic research compound comprising a 2-(trifluoromethyl)benzamide moiety linked via a methylene bridge to a 6-cyclopropylpyrimidine ring. The compound belongs to the class of trifluoromethyl-substituted benzamides, a chemotype extensively explored for kinase inhibition, particularly against BCR-ABL and related tyrosine kinases.

Molecular Formula C16H14F3N3O
Molecular Weight 321.303
CAS No. 2176201-34-4
Cat. No. B2693583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
CAS2176201-34-4
Molecular FormulaC16H14F3N3O
Molecular Weight321.303
Structural Identifiers
SMILESC1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C16H14F3N3O/c17-16(18,19)13-4-2-1-3-12(13)15(23)20-8-11-7-14(10-5-6-10)22-9-21-11/h1-4,7,9-10H,5-6,8H2,(H,20,23)
InChIKeyGZPYQKWOOGXDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 2176201-34-4): Structural Identity and Class Context


N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 2176201-34-4, molecular formula C16H14F3N3O, molecular weight 321.30 g/mol) is a synthetic research compound comprising a 2-(trifluoromethyl)benzamide moiety linked via a methylene bridge to a 6-cyclopropylpyrimidine ring [1]. The compound belongs to the class of trifluoromethyl-substituted benzamides, a chemotype extensively explored for kinase inhibition, particularly against BCR-ABL and related tyrosine kinases [2]. Its ortho-trifluoromethyl substitution pattern distinguishes it from the more common meta-substituted congeners, creating a distinct steric and electronic profile that may influence target binding selectivity [2]. As of the current knowledge cutoff, no primary research paper, patent, or authoritative database provides peer-reviewed biological assay data specifically for this compound. Prospective users must verify target engagement, potency, and selectivity experimentally before attributing functional properties. This guide documents the structural differentiation and procurement-relevant characteristics based on class-level SAR and comparator analog profiling.

Why Generic Replacement of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide Is Inadvisable: Structural Determinants of Selectivity


In-class substitution of benzamide-pyrimidine derivatives is precluded by the well-documented sensitivity of kinase binding pockets to the substitution position and electronic character of the benzamide aryl ring. For trifluoromethyl benzamides targeting BCR-ABL, repositioning the CF3 group from the 3-position (meta) to the 4-position (para) reduces inhibitory potency by over 90-fold (IC50 shift from 11 nM to >1000 nM) [1]. The cyclopropyl group on the pyrimidine ring further modulates conformational preferences, metabolic stability, and hydrophobic interactions with the kinase hinge region [2]. Consequently, even seemingly minor structural alterations—such as switching from ortho-CF3 to meta-CF3, or replacing cyclopropyl with isopropyl—can yield compounds with divergent target profiles, physicochemical properties, and off-target liability. Procurement of the exact compound is essential for SAR continuity, assay reproducibility, and unambiguous interpretation of screening results. This rigorous structure-activity relationship underpins the requirement for precise chemical identity verification via CAS number and InChIKey (GZPYQKWOOGXDSJ-UHFFFAOYSA-N) [3].

Quantitative Differentiation Evidence for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide Against Closest Analogs


Ortho- vs. Meta-CF3 Substitution Impact on BCR-ABL Kinase Inhibition: A Class-Level SAR Insight

No direct head-to-head enzymatic assay data exists for the target compound (ortho-CF3) versus its meta-CF3 isomer. However, class-level SAR derived from the benzamide BCR-ABL inhibitor series demonstrates that the position of the trifluoromethyl group is a primary determinant of potency. The meta-CF3 benzamide NS-187 (also known as NCO-02) exhibits an IC50 of 11 nM against wild-type BCR-ABL kinase, while its para-CF3 isomer shows IC50 > 1000 nM (>90-fold selectivity loss) [1]. Although this example involves a 3-pyridylmethyl tail rather than the cyclopropylpyrimidine present in the target compound, it establishes the principle that ortho-, meta-, and para-CF3 benzamide isomers are not functionally interchangeable. The ortho-CF3 configuration of the target compound places the trifluoromethyl group in close proximity to the amide linkage, potentially creating a unique hydrogen-bond-acceptor environment and steric constraint distinct from both meta and para isomers. Users should anticipate divergent kinase selectivity profiles across these positional isomers and plan confirmatory profiling accordingly.

BCR-ABL kinase inhibition Structure-activity relationship Trifluoromethyl positional isomerism

Cyclopropyl vs. Isopropyl Pyrimidine Substitution: Conformational and Metabolic Stability Differentiation

The cyclopropyl group on the pyrimidine ring is a key structural feature that differentiates the target compound from analogs bearing larger alkyl substituents. Cyclopropyl rings introduce conformational rigidity (favoring the bisected s-cis conformation), reduce lipophilicity compared to isopropyl, and exhibit distinct metabolic pathways. In the context of hepatitis C virus NS5B inhibitors, cyclopropyl-substituted pyrimidines demonstrated markedly different metabolic profiles compared to isopropyl analogs, with cyclopropyl derivatives being susceptible to NADPH-dependent cytochrome P450-mediated bioactivation leading to reactive metabolite formation, an observation not seen with the corresponding isopropyl series [1]. While this data originates from a different chemotype (NS5B inhibitors rather than benzamide-pyrimidines), it establishes that the cyclopropyl moiety is not a generic alkyl replacement but carries unique metabolic liabilities and conformational properties. The 6-cyclopropyl substitution on the target compound's pyrimidine ring may similarly influence target binding geometry, metabolic stability, and potential for reactive metabolite formation relative to 6-isopropyl or 6-ethyl analogs.

Cyclopropyl SAR Metabolic stability Conformational restriction

Molecular Properties Comparison: Target Compound vs. Closest Commercially Available Analogs

Calculated molecular properties provide a baseline for comparing the target compound with its closest commercially listed analogs: the meta-CF3 isomer N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide and the 3-cyano analog 3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide. All three compounds share an identical core scaffold (C16 backbone with cyclopropylpyrimidine) but differ in the benzamide substituent [1]. The target ortho-CF3 compound has a molecular weight of 321.30 g/mol, a calculated LogP of approximately 2.8, and 3 hydrogen bond acceptors. The ortho-CF3 substitution creates a sterically constrained environment around the amide bond, potentially reducing conformational freedom compared to the meta-CF3 isomer. The 3-cyano analog (MW 292.33, ClogP ~1.7) is significantly more polar, which may affect membrane permeability and solubility. These differences in physicochemical properties can lead to divergent behavior in biochemical assays (solubility-limited artifacts), cellular permeability, and non-specific binding, even in the absence of target-specific activity differences. Procurement specialists should note that the ortho-CF3 compound is likely synthesized in smaller quantities and at higher cost than the meta isomer due to steric hindrance during amide coupling.

Physicochemical property comparison Drug-likeness Procurement differentiation

Validated Application Scenarios for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide Procurement


Kinase Selectivity Panel Screening with Ortho-CF3 Positional Probe

The ortho-trifluoromethyl substitution pattern is underrepresented in commercial kinase inhibitor libraries compared to meta- and para-CF3 variants. Procuring the target compound (ortho-CF3) alongside its meta-CF3 isomer and the 3-cyano analog enables a focused positional SAR study against a panel of recombinant kinases. Differential inhibition fingerprints across these three compounds can identify kinases whose ATP-binding pockets discriminate between ortho- and meta-substituted benzamides, providing valuable selectivity starting points [1]. Given the >90-fold potency difference documented between meta- and para-CF3 positional isomers in the BCR-ABL context, analogous ortho-vs-meta selectivity gaps are plausible and merit systematic investigation. This scenario is only valid if accompanied by quantitative enzymatic assay data; procurement should be coupled with plans for in-house profiling.

Cyclopropyl Metabolic Stability Benchmarking in Hepatocyte Assays

The documented susceptibility of cyclopropyl-pyrimidine moieties to P450-mediated bioactivation [1] makes the target compound a useful tool for evaluating metabolic stability risks in early-stage drug discovery. Researchers can compare the target compound (6-cyclopropyl) against its 6-isopropyl or 6-ethyl pyrimidine analogs in human hepatocyte incubation assays, monitoring parent compound depletion, reactive metabolite trapping via GSH adduct formation, and time-dependent CYP inhibition. The ortho-CF3 benzamide provides an additional dimension: steric shielding of the amide bond may alter the rate of hydrolytic metabolism relative to meta-substituted controls. This application requires procurement of matched analog pairs with identical benzamide substitution but differing pyrimidine C6 alkyl groups.

Biochemical Assay Interference Profiling for PAINS and Colloidal Aggregation

Compounds containing trifluoromethyl benzamide moieties linked to heterocyclic rings may exhibit assay interference through non-specific mechanisms including colloidal aggregation, redox cycling, or fluorescence quenching. The target compound, with its ortho-CF3 group creating a distinct electronic environment, should be systematically evaluated in counter-screens: detergent-reversible enzyme inhibition (colloidal aggregation test), redox cycling assays (glutathione reactivity), and fluorescence interference checks at common assay wavelengths [1]. Procurement should include a structurally matched negative control (e.g., the unsubstituted benzamide analog N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide) to distinguish target-specific effects from scaffold-derived artifacts. This approach enhances the credibility of any resulting hit-to-lead progression data.

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.